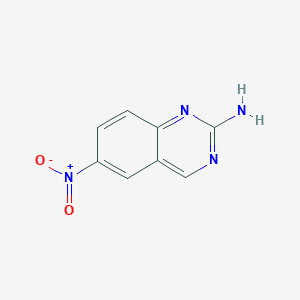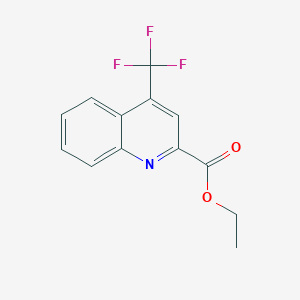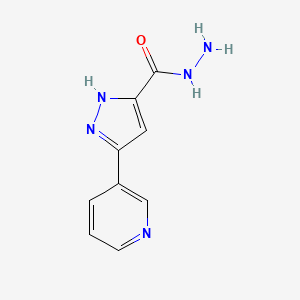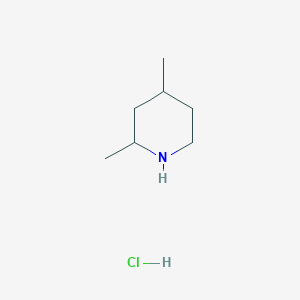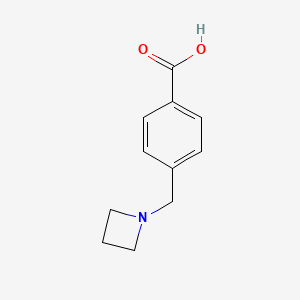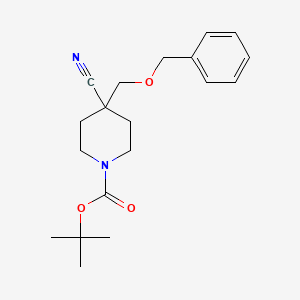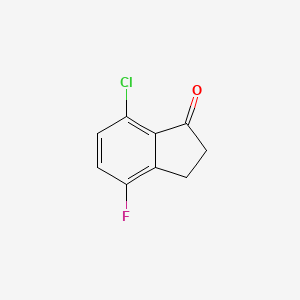
7-Chloro-4-fluoro-1-indanone
Descripción general
Descripción
7-Chloro-4-fluoro-1-indanone is an important organic compound that has been the focus of extensive scientific research. It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Chloro-4-fluoro-1-indanone, has been a subject of numerous studies. The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-fluoro-1-indanone is represented by the empirical formula C9H6ClFO. It has a molecular weight of 184.59 .Chemical Reactions Analysis
The chemical reactions involving 1-indanones have been extensively studied. For instance, the Nazarov reaction, which is commonly used in the synthesis of 1-indanones, involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis
7-Chloro-4-fluoro-1-indanone has a melting point of 118-122 °C . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
- "7-Chloro-4-fluoro-1-indanone" serves as a precursor in the synthesis of α-fluorinated ketones, illustrating the compound's utility in introducing fluorine atoms into organic molecules. This fluorination enhances the molecules' properties, such as increased lipophilicity and bioavailability, which are crucial in drug design and development (Stavber, Jereb, & Zupan, 2002).
- The compound has been used in electrochemical studies, such as selective electrochemical fluorination, showcasing its potential in regiospecific transformations and yielding high selectivity for monofluorinated compounds under certain conditions (Ilayaraja & Noel, 2010).
Material Science
- In the field of material science, "7-Chloro-4-fluoro-1-indanone" derivatives are utilized in the development of new polymer solar cells. These derivatives have shown to significantly improve the power conversion efficiencies of the solar cells by altering the electronic properties, charge transport, and film morphology (Dai et al., 2017).
Pharmaceutical Research
- Research into the synthesis and quantum chemical studies of "7-Chloro-4-fluoro-1-indanone" derivatives explores their potential in developing biologically active compounds. This includes analyzing their molecular geometry, chemical reactivity, and photophysical properties, which are essential for designing effective therapeutics (Satheeshkumar et al., 2017).
Analytical and Theoretical Chemistry
- The compound is also instrumental in analytical and theoretical chemistry research, such as in the study of solvent-free synthesis methodologies. These studies focus on environmentally friendly protocols for synthesizing indanone derivatives, further expanding the compound's applicability in green chemistry (Adole et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOMVXXEGFXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881190-28-9 | |
| Record name | 881190-28-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



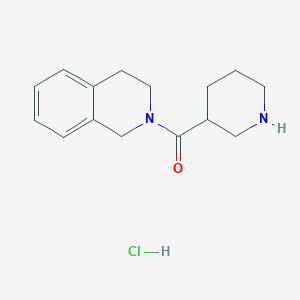
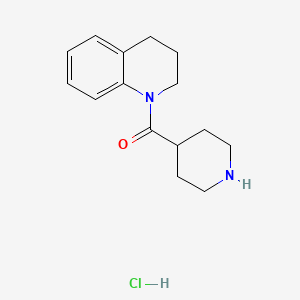
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)
![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
